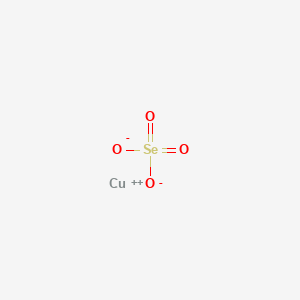

Cupric selenate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Cupric selenate has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other selenium-containing compounds.

Biology: this compound is studied for its potential biological activities, including its role in oxidative stress and its interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology, where selenium compounds are investigated for their anticancer properties.

Industry: It is used in the production of pigments, ceramics, and glass. Additionally, it has applications in the field of electronics, particularly in the development of semiconductor materials.

Safety and Hazards

Zukünftige Richtungen

Copper selenides, which can be synthesized from cupric selenate, are considered promising candidates for high-performance flexible thermoelectrics . They have potential applications in wearable and implantable electronic devices . Therefore, the future directions of this compound research may involve exploring its potential uses in these areas.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cupric selenate can be synthesized through the reaction of copper(II) oxide or copper(II) carbonate with selenic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{CuO} + \text{H}_2\text{SeO}_4 \rightarrow \text{CuSeO}_4 + \text{H}_2\text{O} ] [ \text{CuCO}_3 + \text{H}_2\text{SeO}_4 \rightarrow \text{CuSeO}_4 + \text{CO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is often produced by reacting copper(II) sulfate with sodium selenate in an aqueous solution. The resulting precipitate is then filtered and purified to obtain the final product. The reaction is as follows: [ \text{CuSO}_4 + \text{Na}_2\text{SeO}_4 \rightarrow \text{CuSeO}_4 + \text{Na}_2\text{SO}_4 ]

Analyse Chemischer Reaktionen

Types of Reactions: Cupric selenate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: this compound can participate in redox reactions where it acts as an oxidizing agent. For example, it can oxidize reducing agents such as hydrogen sulfide to elemental sulfur.

Thermal Decomposition: Upon heating, this compound decomposes to form copper(II) oxide and selenium dioxide. The decomposition process involves multiple steps and intermediate products.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include hydrogen sulfide and other reducing agents. The reactions typically occur under ambient conditions.

Thermal Decomposition: The decomposition occurs at elevated temperatures, typically between 300°C and 900°C.

Major Products Formed:

Oxidation Reactions: Elemental sulfur and other oxidized products.

Thermal Decomposition: Copper(II) oxide and selenium dioxide.

Wirkmechanismus

The mechanism of action of cupric selenate involves its ability to participate in redox reactions. In biological systems, it can interact with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress, which can have various effects on cellular processes. The molecular targets and pathways involved include:

Enzymatic Reactions: this compound can interact with enzymes such as superoxide dismutase and catalase, influencing their activity.

Cell Signaling Pathways: It can modulate signaling pathways related to oxidative stress and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Cupric selenate can be compared with other copper and selenium compounds, such as:

Copper(II) Sulfate (CuSO₄): Both compounds are used in similar applications, but this compound has unique properties due to the presence of selenium.

Sodium Selenate (Na₂SeO₄): While sodium selenate is primarily used as a dietary supplement and in agriculture, this compound has more specialized applications in research and industry.

Copper(I) Selenide (Cu₂Se): This compound is used in semiconductor applications, similar to this compound, but it has different electronic properties.

Eigenschaften

CAS-Nummer |

15123-69-0 |

|---|---|

Molekularformel |

CuH2O4Se |

Molekulargewicht |

208.53 g/mol |

IUPAC-Name |

copper;selenic acid |

InChI |

InChI=1S/Cu.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChI-Schlüssel |

ZDEQELUIKMHPBH-UHFFFAOYSA-N |

SMILES |

[O-][Se](=O)(=O)[O-].[Cu+2] |

Kanonische SMILES |

O[Se](=O)(=O)O.[Cu] |

| 15123-69-0 | |

Physikalische Beschreibung |

Copper selenate appears as light blue crystals. Soluble in acids, water, ammonium hydroxide. Used as a colorant. |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B228382.png)

![(2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester](/img/structure/B228406.png)

![Methyl 4-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzoate](/img/structure/B228423.png)

![2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228425.png)

![2-[2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228434.png)

![2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228436.png)